molecular formula C15H16O3 B421240 3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one

3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one

Cat. No.: B421240
M. Wt: 244.28g/mol
InChI Key: XQVMTCUBXOWIPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one is a chemical compound with a unique structure that combines a cyclohexenone ring with a phenylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one typically involves the reaction of cyclohexenone with 1-phenylpropan-2-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism by which 3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Oxo-1-phenylpropan-2-yl)pyrrolidine-2,5-dione
  • 3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid

Uniqueness

3-(1-methyl-2-oxo-2-phenylethoxy)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring and a phenylpropanone moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28g/mol

IUPAC Name

3-(1-oxo-1-phenylpropan-2-yl)oxycyclohex-2-en-1-one

InChI

InChI=1S/C15H16O3/c1-11(15(17)12-6-3-2-4-7-12)18-14-9-5-8-13(16)10-14/h2-4,6-7,10-11H,5,8-9H2,1H3

InChI Key

XQVMTCUBXOWIPO-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC(=O)CCC2

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC(=O)CCC2

Origin of Product

United States

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